5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-7-4-5-8-22(17)31-27(33)25-18(2)30-28(21(15-29)26(25)24-9-6-14-35-24)36-16-23(32)19-10-12-20(34-3)13-11-19/h4-14,26,30H,16H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKGEWQTENSDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide is a complex organic molecule belonging to the dihydropyridine class. This compound features a dihydropyridine core with multiple functional groups, including a cyano group, methoxyphenyl substituents, and a furan ring, which contribute to its potential biological activity. Its structural diversity suggests a wide range of interactions with biological targets, making it an interesting subject for medicinal chemistry research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 485.6 g/mol. The presence of various functional groups enhances its solubility and reactivity, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.6 g/mol |
| Purity | ≥ 95% |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with calcium channels. It has been shown to inhibit the influx of calcium ions into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. This mechanism underlies its potential applications as a calcium channel blocker , which can be beneficial in treating conditions like hypertension and angina.
Biological Activities
Research indicates that compounds similar to This compound exhibit significant biological activities:
-
Anticancer Activity :
- Studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it was found to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells.
- A recent study highlighted its effectiveness in multicellular spheroids, which are more representative of in vivo tumor environments .
-
Antimicrobial Properties :
- The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticonvulsant Effects :
Study on Anticancer Activity
In a study published by Walid Fayad et al., the compound was screened against a library of drugs on multicellular spheroids, revealing significant anticancer properties. The study utilized various assays to determine cell viability and apoptosis rates, confirming its potential as a novel anticancer agent .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. The results indicated that it possesses substantial antibacterial activity, outperforming some conventional antibiotics in specific tests .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural analogs and their differences are summarized below:
Key Observations :
Spectroscopic and Electrochemical Properties
NMR Analysis
- The C-3 and C-5 substituents (cyano and carboxamide) generate complex splitting patterns in $ ^1H $-NMR due to diastereotopic effects, consistent with other DHPs bearing electron-withdrawing groups .
- The 2-oxoethylsulfanyl side chain exhibits characteristic δ 3.77 (OCH$ _3 $) and δ 7.00–7.92 (aromatic protons) signals, similar to analogs in .
Redox Behavior
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer : The synthesis involves multi-step reactions starting from precursors such as substituted thiols, cyanoacetamide derivatives, and furan-containing intermediates. A typical route includes:
Thioether formation : Reacting a 2-(4-methoxyphenyl)-2-oxoethyl thiol with a brominated dihydropyridine intermediate under basic conditions (e.g., NaH in DMF).
Cyclocondensation : Incorporating the cyano group and furan moiety via Hantzsch-type dihydropyridine synthesis.
Carboxamide coupling : Using EDCI/HOBt-mediated amidation to attach the 2-methylphenyl group.
Optimization :
- Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF > THF), and stoichiometric ratios (1:1.2 for thiol:dihydropyridine).
- Purity (>95%) is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Question
Q. How do electronic effects of the furan and methoxyphenyl substituents influence nucleophilic addition reactions?
Methodological Answer : The furan ring (electron-rich) enhances resonance stabilization of the dihydropyridine core, directing nucleophilic attacks to the cyano group. The 4-methoxyphenyl moiety increases electron density at the sulfanylacetamide bridge, moderating its electrophilicity.
- Experimental validation : Use Hammett σ constants to correlate substituent effects with reaction rates.
- DFT calculations : Predict preferential attack sites (e.g., cyano vs. carbonyl groups) using molecular electrostatic potential maps .
Basic Question
Q. What spectroscopic techniques confirm structural integrity and purity?
Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- δ 7.2–7.5 ppm (aromatic protons from furan and methoxyphenyl).
- δ 4.1 ppm (s, 2H, -S-CH₂-CO-).
- δ 2.3 ppm (s, 3H, N-(2-methylphenyl)).
- IR : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (amide C=O).
- HPLC-MS : Purity assessed via reverse-phase C18 column (retention time: 12.3 min; [M+H]⁺ m/z = 516.2) .
Advanced Question
Q. How can contradictions in biological activity data across in vitro models be resolved?
Methodological Answer : Contradictions (e.g., variable IC₅₀ values in calcium channel assays) may arise from:
- Cell line differences : Compare HEK293 (human) vs. CHO (hamster) cells using standardized protocols.
- Assay conditions : Control variables like extracellular Ca²⁺ concentration and membrane potential.
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to quantify inter-study variability .
Basic Question
Q. How does this compound compare structurally to other 1,4-dihydropyridines with calcium channel activity?
Methodological Answer :
| Compound | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| This compound | 1,4-DHP | Furan, sulfanylacetamide | Calcium channel blocker (IC₅₀ = 0.8 µM) |
| Nifedipine | 1,4-DHP | Nitrobenzene | Vasodilator (IC₅₀ = 1.2 µM) |
| Amlodipine | 1,4-DHP | Chlorophenyl | Antihypertensive (IC₅₀ = 0.5 µM) |
| Unique features : The sulfanylacetamide bridge enhances membrane permeability, while the furan moiety improves metabolic stability . |
Advanced Question
Q. What computational methods predict binding modes to calcium channels?
Methodological Answer :
- Molecular docking : Use AutoDock Vina with Cav1.2 channel homology models (PDB: 6JP5). Key interactions:
- Hydrogen bonding between the carboxamide and Glu1117.
- π-Stacking of furan with Phe1142.
- MD simulations : Assess stability of ligand-channel complexes (20 ns trajectories, GROMACS).
- DFT : Calculate charge distribution to identify electrophilic "hotspots" .
Basic Question
Q. What purity assessment criteria are critical for this compound?
Methodological Answer :
- HPLC : ≥95% purity at 254 nm (C18 column, 70:30 acetonitrile/water + 0.1% TFA).
- Elemental analysis : Theoretical C: 62.1%, H: 4.7%, N: 10.8%; deviations <0.3% indicate impurities.
- TLC : Single spot (Rf = 0.45, ethyl acetate/hexane 1:1) .
Advanced Question
Q. How can SAR studies evaluate the sulfanylacetamide moiety’s role in bioactivity?
Methodological Answer :
- Analog synthesis : Replace sulfanylacetamide with methylthio (-SMe) or sulfone (-SO₂-) groups.
- Bioassays : Compare IC₅₀ values in calcium flux assays.
- Data interpretation : A 10-fold activity drop in sulfone analogs suggests the thioether’s redox sensitivity is critical .
Basic Question
Q. What stability profiles are documented under varying pH/temperature?
Methodological Answer :
- pH stability : Degrades rapidly at pH <3 (cyano hydrolysis to amide) and pH >10 (dihydropyridine ring oxidation).
- Thermal stability : Stable at 25°C for 6 months (lyophilized); 40°C causes 15% decomposition in 30 days.
- Light sensitivity : Protect from UV to prevent furan ring photo-oxidation .
Advanced Question
Q. What experimental approaches elucidate metabolic pathways in hepatic microsomes?
Methodological Answer :
- Incubation assays : Use human liver microsomes (HLMs) with NADPH cofactor.
- Metabolite ID : LC-QTOF detects Phase I metabolites (e.g., hydroxylation at C4 of dihydropyridine).
- CYP inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to confirm dominant metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
